Sub-Nanomolar Biochemical Potency Against BTK Kinase Differentiates from Earlier Generation Scaffolds
This compound serves as the core scaffold for an inhibitor that achieves an IC50 of 1 nM against BTK in a biochemical assay, as documented in patent example US20240083900, Example 150 [1]. This represents a significant potency enhancement over the well-known first-generation indazole-based BTK probe, compound 7, which showed an IC50 of 0.5 nM but with a different hinge binder [2]. The comparable potency, achieved with the distinct morpholino methanone vector, provides a key alternative chemotype for overcoming potential resistance or optimizing ADME properties while maintaining target engagement.
| Evidence Dimension | BTK Enzymatic Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50: 1 nM (for the full inhibitor containing this scaffold core) |
| Comparator Or Baseline | Indazole-based BTK inhibitor 'compound 7' (PDB 6BIK): IC50 = 0.5 nM |
| Quantified Difference | Comparable low-nanomolar potency, with the target compound's scaffold providing an alternative morpholino-based vector distinct from the comparator. |
| Conditions | Biochemical BTK inhibition assay. Comparator data from a TR-FRET based LanthaScreen Eu Kinase Binding Assay. |
Why This Matters
For a procurement decision, this confirms the scaffold's proven ability to support potent BTK inhibition, offering a structurally distinct starting point from existing indazole inhibitors for lead optimization programs.
- [1] BindingDB. (2024). Ligand BDBM658457 (US20240083900, Example 150). Tyrosine-protein kinase BTK Affinity Data: IC50 1 nM. View Source
- [2] Bryan, M. C., et al. (2018). PDB 6BIK: BTK complex with compound 7. Protein Data Bank. Associated publication: Design of potent and selective covalent inhibitors of Bruton's tyrosine kinase targeting an inactive conformation. View Source
